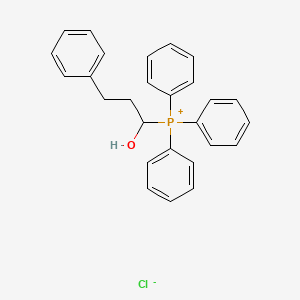
(1-Hydroxy-3-phenylpropyl)(triphenyl)phosphanium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-Hydroxy-3-phenylpropyl)(triphenyl)phosphanium chloride is an organophosphorus compound that features a phosphonium cation
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-Hydroxy-3-phenylpropyl)(triphenyl)phosphanium chloride typically involves the reaction of triphenylphosphine with a suitable halide precursor. One common method is the reaction of triphenylphosphine with 1-chloro-3-phenylpropane under controlled conditions to form the phosphonium salt . The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the phosphonium compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.
化学反応の分析
Types of Reactions
(1-Hydroxy-3-phenylpropyl)(triphenyl)phosphanium chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to regenerate the triphenylphosphine and the corresponding alcohol.
Substitution: The chloride ion can be substituted with other nucleophiles to form different phosphonium salts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.
Major Products Formed
Oxidation: Triphenylphosphine oxide and the corresponding ketone or aldehyde.
Reduction: Triphenylphosphine and the corresponding alcohol.
Substitution: Various phosphonium salts depending on the nucleophile used.
科学的研究の応用
(1-Hydroxy-3-phenylpropyl)(triphenyl)phosphanium chloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the Wittig reaction to form alkenes.
Biology: The compound can be used to study the effects of phosphonium salts on biological systems.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.
Industry: It is used in the synthesis of polymers and other materials where phosphonium salts are required.
作用機序
The mechanism of action of (1-Hydroxy-3-phenylpropyl)(triphenyl)phosphanium chloride involves the formation of a phosphonium ylide, which can then react with various electrophiles. The phosphonium ylide is stabilized by the resonance structure, allowing it to participate in nucleophilic addition reactions . The molecular targets and pathways involved depend on the specific reaction and the electrophile used.
類似化合物との比較
Similar Compounds
Triphenylphosphine: A common organophosphorus compound used in various chemical reactions.
Triphenylphosphine oxide: The oxidized form of triphenylphosphine.
(3-Chloro-1-propyl)benzene: A precursor used in the synthesis of (1-Hydroxy-3-phenylpropyl)(triphenyl)phosphanium chloride.
Uniqueness
This compound is unique due to its ability to form stable phosphonium ylides, which are valuable intermediates in organic synthesis. Its structure allows for versatile reactivity, making it a useful compound in various chemical transformations.
特性
CAS番号 |
137516-55-3 |
|---|---|
分子式 |
C27H26ClOP |
分子量 |
432.9 g/mol |
IUPAC名 |
(1-hydroxy-3-phenylpropyl)-triphenylphosphanium;chloride |
InChI |
InChI=1S/C27H26OP.ClH/c28-27(22-21-23-13-5-1-6-14-23)29(24-15-7-2-8-16-24,25-17-9-3-10-18-25)26-19-11-4-12-20-26;/h1-20,27-28H,21-22H2;1H/q+1;/p-1 |
InChIキー |
QWQGUJMNYHISKH-UHFFFAOYSA-M |
正規SMILES |
C1=CC=C(C=C1)CCC(O)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-{[3-(Pentylsulfanyl)propyl]sulfanyl}pentane](/img/structure/B14277726.png)
![methyl (3R,5R)-1-methyl-6-oxa-1-azaspiro[4.5]decane-3-carboxylate](/img/structure/B14277731.png)
![3-[3-(Trimethoxysilyl)propyl]pentane-2,4-dione](/img/structure/B14277735.png)
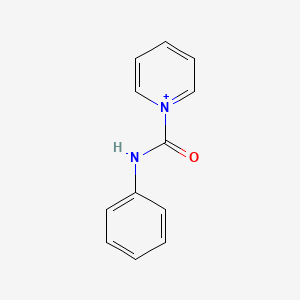
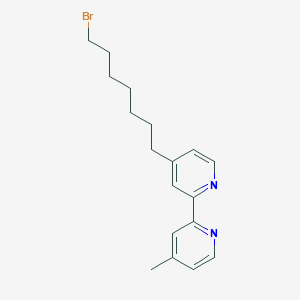
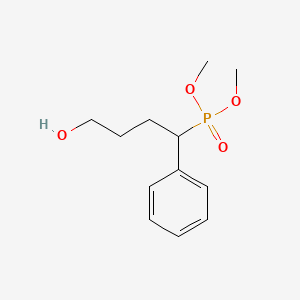
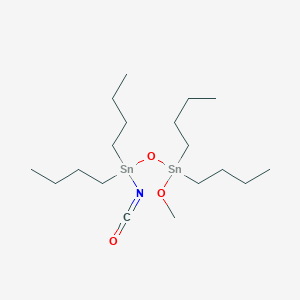
![N-[2-(3-methoxyphenyl)ethyl]butanamide](/img/structure/B14277765.png)

![1-[(1H-Indol-3-yl)acetyl]piperidin-2-one](/img/structure/B14277780.png)

![[Ethyne-1,2-diyldi(4,1-phenylene)]bis(trimethylsilane)](/img/structure/B14277789.png)

